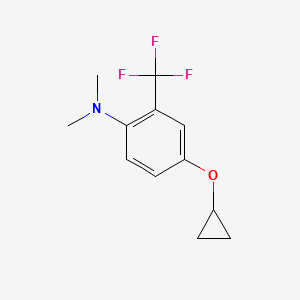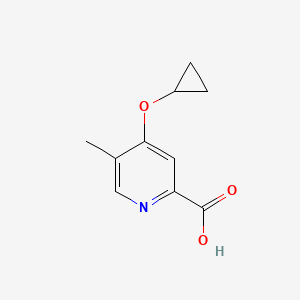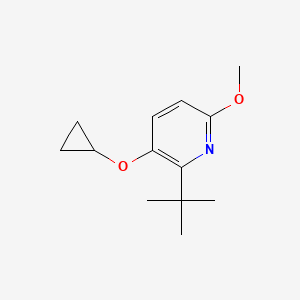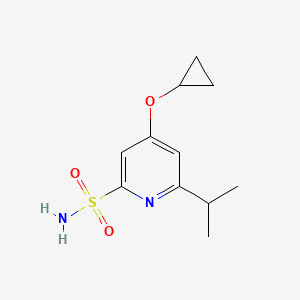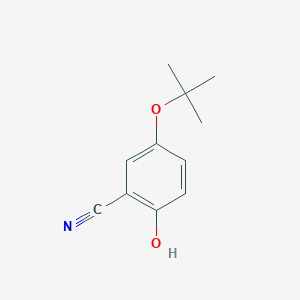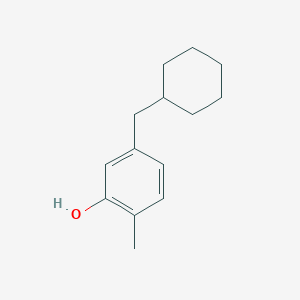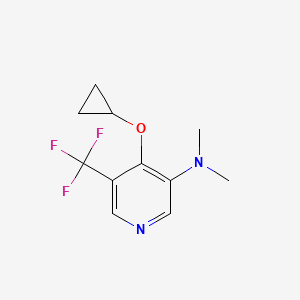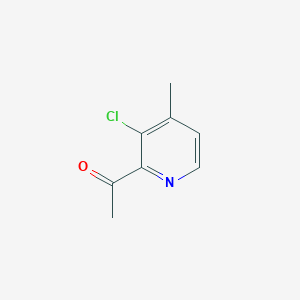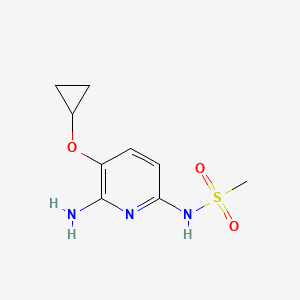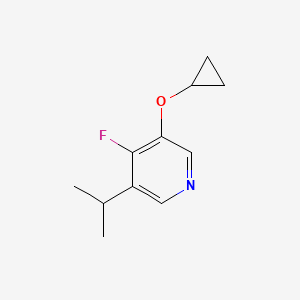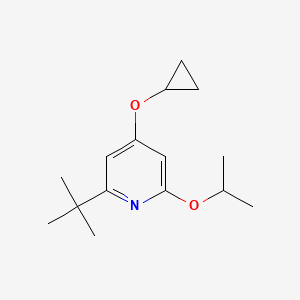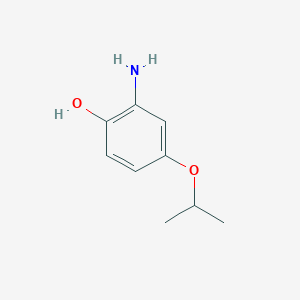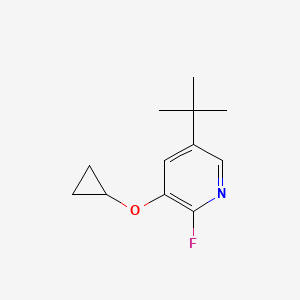
5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine: is an organic compound with the molecular formula C12H16FNO It is a fluorinated pyridine derivative, characterized by the presence of a tert-butyl group at the 5-position, a cyclopropoxy group at the 3-position, and a fluorine atom at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via nucleophilic substitution reactions using cyclopropyl halides.
Incorporation of the Tert-butyl Group: The tert-butyl group can be added through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming pyridine N-oxides.
Reduction: Reduction reactions may lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or cyclopropoxy positions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable bases or catalysts.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Discovery: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biological Probes: Utilized as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry:
Material Science: Explored for applications in the development of advanced materials, such as polymers and coatings.
Agriculture: Potential use in the synthesis of agrochemicals with improved efficacy and environmental profiles.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The cyclopropoxy and tert-butyl groups may contribute to the compound’s stability and lipophilicity, influencing its bioavailability and distribution.
Comparación Con Compuestos Similares
2-Fluoropyridine: Lacks the tert-butyl and cyclopropoxy groups, resulting in different chemical and biological properties.
3-Cyclopropoxy-2-fluoropyridine: Similar structure but without the tert-butyl group, affecting its reactivity and applications.
5-Tert-butyl-2-fluoropyridine:
Uniqueness: 5-Tert-butyl-3-cyclopropoxy-2-fluoropyridine is unique due to the combination of its substituents, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical reactions, designing novel materials, and investigating biological activities.
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
5-tert-butyl-3-cyclopropyloxy-2-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)8-6-10(11(13)14-7-8)15-9-4-5-9/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
MSEQLXHONYQVCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(N=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


